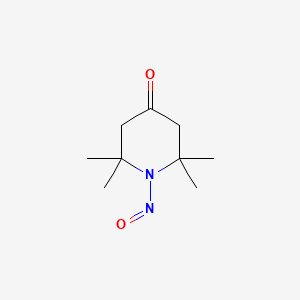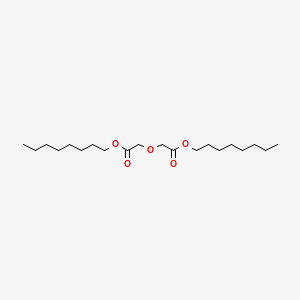
Dioctyl 2,2'-oxydiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 2,2’-oxydiacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of oxydiacetic acid with octanol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics. Its chemical structure consists of two octyl groups attached to the oxydiacetate moiety, which imparts unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 2,2’-oxydiacetate typically involves the esterification of oxydiacetic acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150°C to facilitate the esterification process. The reaction can be represented as follows:
Oxydiacetic acid+2Octanol→Dioctyl 2,2’-oxydiacetate+Water
Industrial Production Methods
In industrial settings, the production of dioctyl 2,2’-oxydiacetate involves similar esterification processes but on a larger scale. The raw materials, oxydiacetic acid and octanol, are fed into a reaction vessel along with an acid catalyst. The mixture is heated and stirred to ensure complete reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl 2,2’-oxydiacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dioctyl 2,2’-oxydiacetate can hydrolyze to form oxydiacetic acid and octanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Oxydiacetic acid and octanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Dioctyl 2,2’-oxydiacetate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Investigated for its potential use in biological systems as a stabilizer for certain enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the manufacture of flexible PVC products, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of dioctyl 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction occurs through the insertion of the dioctyl groups between polymer chains, which disrupts the regular packing and reduces the glass transition temperature of the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications in flexible plastics.
Dioctyl terephthalate: Used as a non-phthalate alternative plasticizer.
Diethyl 2,2’-oxydiacetate: Similar ester with shorter alkyl chains.
Uniqueness
Dioctyl 2,2’-oxydiacetate is unique due to its specific ester structure, which imparts distinct properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers. Its ability to form stable complexes with various substances also makes it valuable in specialized applications.
Propriétés
Numéro CAS |
6634-34-0 |
|---|---|
Formule moléculaire |
C20H38O5 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
octyl 2-(2-octoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(21)17-23-18-20(22)25-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
RIDUWSCSWADNHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)COCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


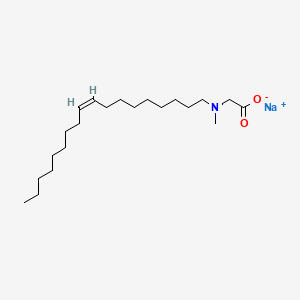

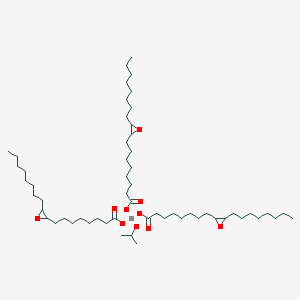
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
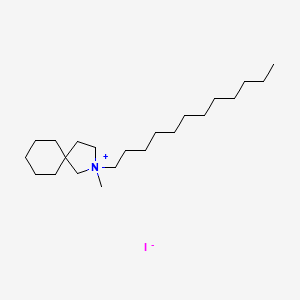
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
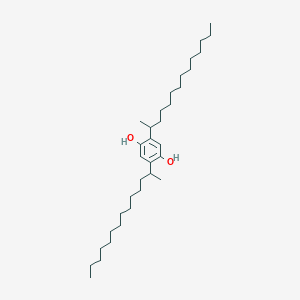
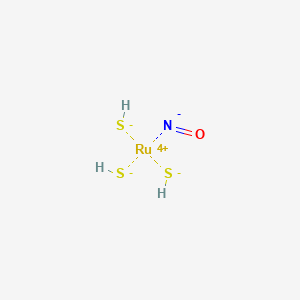
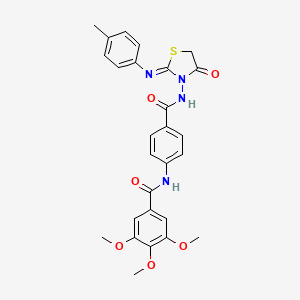
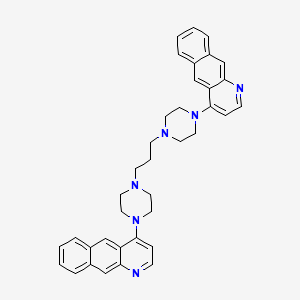
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
